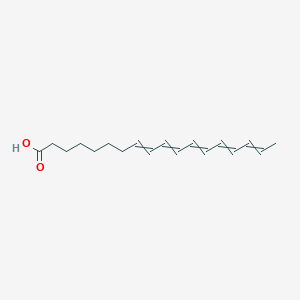

Octadeca-8,10,12,14,16-pentaenoic acid

Description

Structure

2D Structure

Properties

CAS No. |

157892-09-6 |

|---|---|

Molecular Formula |

C18H26O2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

octadeca-8,10,12,14,16-pentaenoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11H,12-17H2,1H3,(H,19,20) |

InChI Key |

LXBCNFIWOCGTTN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC=CC=CC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chain Length and Double Bond Configuration

Key Observations :

- Chain Length : C18:5 shares the 18-carbon backbone with ALA (C18:3) and LA (C18:2) but differs from EPA (C20:5). Shorter chains may limit integration into phospholipid membranes compared to EPA .

- Double Bonds: The conjugated or non-conjugated arrangement of double bonds in C18:5 could influence its metabolic fate. For example, EPA’s ω-3 double bonds are critical for anti-inflammatory eicosanoid synthesis , while conjugated triyne structures (e.g., C18-triynoic acid) exhibit anti-cancer activity .

- Oxidative Stability : Higher unsaturation correlates with lower stability. The peroxidation index (PI) formula assigns C18:5 a weight of 6, indicating significant oxidative risk compared to C18:3 (weight = 2) or C18:2 (weight = 1) .

Q & A

Q. What methodologies are recommended for the efficient extraction and purification of octadeca-8,10,12,14,16-pentaenoic acid from biological tissues?

The Bligh & Dyer method is a gold standard for lipid extraction, involving homogenization of wet tissue with chloroform-methanol (1:2 v/v) to form a miscible system. Subsequent dilution with chloroform and water separates lipids into the chloroform layer, which is isolated for purification. This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation . For tissues rich in polyunsaturated fatty acids (PUFAs), cold extraction under nitrogen is advised to prevent oxidation.

Q. How is the structural configuration of this compound confirmed, particularly the positions and geometry of double bonds?

Gas chromatography-mass spectrometry (GC/MS) is used for initial separation and quantification, with retention time matching authentic standards. Nuclear magnetic resonance (NMR) spectroscopy, especially and NMR, resolves double-bond positions and geometry (cis/trans). For example, methyl esters of unsaturated fatty acids (e.g., methyl octadeca-9,12,15-trienoate) are analyzed via fragmentation patterns in MS and coupling constants in NMR .

Q. What are the primary biological sources of this compound, and how does its natural occurrence influence research design?

This compound is identified in parasitic plants like Scurrula atropurpurea and algal pheromones. Bioassay-guided fractionation is critical for isolating it from crude extracts. Researchers should account for seasonal and geographical variations in plant/algal samples, which may alter yield and bioactivity .

Advanced Research Questions

Q. What experimental models are used to evaluate the anti-cancer activity of this compound, and how do study designs address mechanistic insights?

In vitro tumor cell invasion assays (e.g., Matrigel-coated transwells) and in vivo rat xenograft models are standard. Ohashi et al. demonstrated dose-dependent inhibition of cancer cell invasion using purified octadeca-8,10,12-triynoic acid (a structural analog), highlighting the importance of unsaturated bond positioning . Advanced studies incorporate lipidomics to track metabolic incorporation into cell membranes and transcriptomics to identify pathways like lipoxygenase-mediated eicosanoid synthesis .

Q. How do the number and positions of unsaturated bonds in this compound influence its bioactivity, particularly in anti-inflammatory or anti-cancer contexts?

The compound’s five conjugated double bonds enhance electron delocalization, increasing reactivity with cellular targets (e.g., membrane receptors or enzymes). Studies on analogs show that triyne fatty acids (e.g., octadeca-8,10,12-triynoic acid) exhibit stronger anti-invasive activity than mono- or diunsaturated variants, likely due to increased rigidity and interaction with lipid rafts . Computational modeling (e.g., molecular docking) further predicts binding affinity to pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Q. How can researchers resolve contradictions in reported bioactivity data across studies, such as variability in IC₅₀ values or conflicting mechanistic claims?

Discrepancies often arise from differences in:

- Extract purity : Commercial standards vary in purity (e.g., 98% vs. lower grades), affecting dose-response reliability .

- Experimental models : In vitro assays may overlook in vivo metabolic modifications (e.g., β-oxidation or elongation) .

- Isomer specificity : Geometric isomers (e.g., cis vs. trans) have distinct bioactivities but are often uncharacterized in early studies .

Robust meta-analyses should standardize protocols and validate compounds via orthogonal methods (e.g., LC-MS/MS and NMR).

Methodological Considerations

Q. What analytical strategies are employed to distinguish this compound from structurally similar PUFAs in complex mixtures?

High-resolution LC-MS/MS with multiple reaction monitoring (MRM) targets specific m/z transitions (e.g., [M-H]⁻ → fragment ions). For example, docosapentaenoic acid (C22:5) is differentiated by its longer carbon chain and distinct double-bond positions . Derivatization (e.g., pentafluorobenzyl esters) enhances sensitivity in trace analysis.

Q. How is the stability of this compound maintained during storage and experimental workflows?

Storage at −80°C under argon or nitrogen prevents auto-oxidation. Antioxidants (e.g., BHT or tocopherols) are added to extraction solvents. For cell culture studies, albumin-bound formulations mimic physiological delivery and reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.